![molecular formula C13H10BrN3O B2613247 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 860789-82-8](/img/structure/B2613247.png)
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
“6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
- Imidazo[1,2-a]pyrimidines, including 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine, exhibit antiviral activity. Researchers have explored their potential as inhibitors against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza viruses .
- Some imidazo[1,2-a]pyrimidines have demonstrated antiulcer properties. These compounds may play a role in managing gastrointestinal disorders by inhibiting ulcer formation .
- Imidazo[1,2-a]pyrimidines have been investigated for their antibacterial activity. Researchers explore their potential as agents against bacterial pathogens, including Streptococcus pneumoniae .
- This class of compounds shows promise as anticancer agents. They have been studied as cyclin-dependent kinase (CDK) inhibitors, which could impact cell cycle regulation and cancer progression .
- Imidazo[1,2-a]pyrimidines may have antifungal effects. Researchers investigate their activity against fungal pathogens, potentially offering new therapeutic options .
- Some imidazo[1,2-a]pyrimidines exhibit antituberculosis properties. In animal models, these compounds have shown significant reductions in bacterial load, making them potential candidates for tuberculosis treatment .
Antiviral Properties
Antiulcer Activity
Antibacterial Effects
Anticancer Potential
Antifungal Properties
Antituberculosis Activity
Future Directions
The future directions in the field of imidazo[1,2-a]pyridines research include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates provide new initiatives to the chemists .
properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-18-11-4-2-9(3-5-11)12-8-17-7-10(14)6-15-13(17)16-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNPORCTHAWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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